N,N-diethyl-2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide
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Overview
Description
N,N-diethyl-2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a diethylamino group, and a fluorophenyl group
Mechanism of Action
Target of Action
The compound “N,N-diethyl-2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide” is an indole derivative . Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, this compound might interact with a variety of targets in the body.
Mode of Action
Indole derivatives often exert their effects by binding to various receptors in the body, which can trigger a cascade of biochemical reactions .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Given the broad range of activities associated with indole derivatives, it’s likely that this compound could influence multiple pathways .
Result of Action
Based on the activities of other indole derivatives, it might have a range of potential effects, from antiviral to anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The diethylamino group is introduced via a nucleophilic substitution reaction, where diethylamine reacts with an appropriate electrophile. The final step involves the formation of the thioacetamide linkage, which can be achieved through a condensation reaction between the indole derivative and 4-fluorophenylacetic acid in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the diethylamino side chain can be reduced to form secondary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
N,N-diethyl-2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(4-fluorophenyl)acetamide
- 2-(1H-indol-3-ylthio)-N-(4-chlorophenyl)acetamide
- 2-(1H-indol-3-ylthio)-N-(4-methylphenyl)acetamide
Uniqueness
N,N-diethyl-2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide is unique due to the presence of the diethylamino group, which can significantly influence its pharmacokinetic properties. Additionally, the combination of the indole ring and the fluorophenyl group provides a distinct electronic and steric environment, potentially leading to unique biological activities compared to similar compounds.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c1-3-25(4-2)22(28)14-26-13-20(18-7-5-6-8-19(18)26)29-15-21(27)24-17-11-9-16(23)10-12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFUTWCEDGSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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